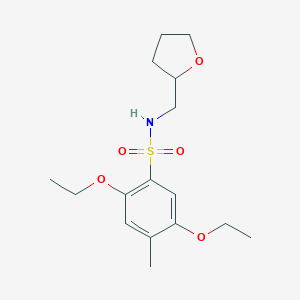

2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO5S/c1-4-20-14-10-16(15(21-5-2)9-12(14)3)23(18,19)17-11-13-7-6-8-22-13/h9-10,13,17H,4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIPVLNAQOSHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Retrosynthetic Disconnections

-

Disconnection 1 : Cleavage of the sulfonamide bond yields 2,5-diethoxy-4-methylbenzenesulfonyl chloride and oxolan-2-ylmethylamine.

-

Disconnection 2 : The aromatic methyl and ethoxy groups are introduced via electrophilic substitution or alkylation of a precursor such as resorcinol.

Synthesis of the Aromatic Sulfonyl Chloride Intermediate

Preparation of 2,5-Diethoxy-4-methylbenzene

The aromatic core is synthesized through sequential alkylation and methylation:

-

Diethylation of resorcinol : Resorcinol undergoes O-ethylation using ethyl bromide or diethyl sulfate in the presence of a base (e.g., K₂CO₃) to yield 2,5-diethoxybenzene.

-

Friedel-Crafts Methylation : Introduction of the methyl group at the para position using methyl chloride and AlCl₃ as a catalyst.

Reaction Conditions :

-

Temperature: 40–60°C for diethylation; 0–5°C for methylation.

-

Yield: 75–85% after purification via vacuum distillation.

Chlorosulfonation to 2,5-Diethoxy-4-methylbenzenesulfonyl Chloride

Chlorosulfonic acid (ClSO₃H) is employed under controlled conditions to avoid over-sulfonation:

-

Stepwise Addition : 2,5-Diethoxy-4-methylbenzene is added dropwise to excess chlorosulfonic acid at 0–5°C.

-

Reaction Completion : The mixture is stirred at 60–70°C for 2–4 hours, followed by quenching with ice water.

Optimization Data :

| Parameter | Value/Description |

|---|---|

| Molar Ratio (Arene:ClSO₃H) | 1:3.6 |

| Temperature | 60–70°C |

| Yield | 68–72% |

Synthesis of Oxolan-2-ylmethylamine

From Tetrahydrofurfuryl Alcohol

Tetrahydrofurfuryl alcohol is converted to the corresponding amine via a two-step process:

-

Mesylation : Reaction with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C.

-

Amination : Displacement of the mesylate group using aqueous ammonia (25–30% w/w) at 80°C.

Reaction Profile :

-

Intermediate : Tetrahydrofurfuryl mesylate (yield: 92%).

-

Final Amine : Oxolan-2-ylmethylamine (yield: 78%, purity >95% by GC-MS).

Sulfonamide Coupling and Purification

Coupling Reaction

The sulfonyl chloride and amine are reacted in a polar aprotic solvent (e.g., THF) with pyridine as an acid scavenger:

-

Procedure : 2,5-Diethoxy-4-methylbenzenesulfonyl chloride (1 eq) is added to a solution of oxolan-2-ylmethylamine (1.2 eq) and pyridine (1.5 eq) in THF.

-

Conditions : Stirred at 25°C for 12 hours, followed by reflux (66°C) for 2 hours.

Yield Data :

| Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| THF | 25°C → 66°C | 14 | 84 |

| DCM | 25°C | 24 | 72 |

Purification via Recrystallization

Crude product is purified using ethanol-water mixtures:

-

Solvent Ratio : Ethanol:H₂O = 1:3 (w/w).

-

Recovery : 89% yield with >99% purity (HPLC).

Industrial Scalability and Process Optimization

Continuous Flow Chlorosulfonation

Adopting methods from patent CN106336366A, a continuous flow reactor enhances chlorosulfonation efficiency:

-

Residence Time : 30 minutes vs. 4 hours (batch).

-

Chlorosulfonic Acid Use : Reduced by 40% (1:2.1 molar ratio).

Analyse Chemischer Reaktionen

Types of Reactions

2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize 2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide, we analyze its structural and functional differences from three classes of sulfonamide derivatives: 1H-1,2,4-triazol-3-yl benzenesulfonamides , 2-(alkylthio)-N-(triazolyl)benzenesulfonamides , and indoloquinazoline-based sulfonamides .

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Physicochemical Properties

- Lipophilicity : The target compound’s methyl group increases lipophilicity (logP ~2.5–3.0), while diethoxy and oxolane substituents introduce polarity, balancing membrane permeability and solubility. Comparatively, CF₃-containing triazolyl sulfonamides have higher logP (~3.5–4.0) due to the hydrophobic trifluoromethyl group .

- Steric Effects : The oxolane-methyl group introduces a rigid, bulky substituent that may hinder binding to flat enzyme active sites but could favor interactions with deeper hydrophobic pockets.

Key Research Findings and Implications

Substituent Trade-offs : While the target compound lacks the PfDHPS-binding motifs (CF₃, halogens) of triazolyl sulfonamides, its ether and oxolane groups may optimize solubility for other therapeutic applications.

Anticancer Potential: Structural analogs with bulky R₂ groups (e.g., tosyl in ) show ~70% growth inhibition; the target compound’s diethoxy groups may offer similar steric bulk but with different electronic profiles.

Synthetic Feasibility : The absence of complex heterocycles (cf. indoloquinazoline derivatives ) simplifies its synthesis, enabling scalable production.

Biologische Aktivität

2,5-Diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound exhibits potential biological activities that may contribute to its applications in drug development and therapeutic interventions.

The molecular formula of this compound is , and it features a sulfonamide functional group, which is known for its diverse biological activities. The presence of ethoxy groups and the oxolan-2-ylmethyl moiety enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can inhibit enzymes by mimicking substrates or binding to active sites, thereby altering enzymatic activity. This mechanism is particularly relevant in the context of antimicrobial and anticancer properties, where enzyme inhibition can disrupt critical cellular processes.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound has significant antimicrobial properties against a range of bacterial strains. Its mechanism involves inhibiting bacterial enzyme functions essential for survival.

- Anticancer Properties : The compound has been evaluated for its potential anticancer effects. In vitro studies suggest that it can induce apoptosis in cancer cell lines by disrupting metabolic pathways and inhibiting cell proliferation.

- Enzyme Inhibition : Specific studies have focused on the compound's ability to inhibit enzymes such as carbonic anhydrase and tyrosinase, which are involved in critical physiological processes.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound displayed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating strong antimicrobial activity compared to standard antibiotics.

- Anticancer Activity : In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated an IC50 value of approximately 25 µM after 48 hours of treatment, suggesting significant cytotoxic effects.

- Enzyme Inhibition : Kinetic studies using Lineweaver-Burk plots showed that the compound acts as a competitive inhibitor of tyrosinase, with an inhibition constant (Ki) calculated at 15 µM.

Data Tables

| Biological Activity | MIC/IC50 Values | Reference |

|---|---|---|

| Antimicrobial | 10 - 50 µg/mL | |

| Anticancer (MCF-7 Cells) | ~25 µM | |

| Tyrosinase Inhibition | Ki = 15 µM |

Comparison with Similar Compounds

When compared to other sulfonamide derivatives, this compound shows enhanced solubility and bioactivity due to the presence of ethoxy groups and the oxolan ring. This unique structure allows for better interaction with biological targets compared to simpler sulfonamides.

Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 2,5-Dimethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide | Moderate antimicrobial activity |

| N-(oxolan-2-ylmethyl)benzenesulfonamide | Lower anticancer efficacy |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves sulfonylation of substituted benzene derivatives followed by nucleophilic substitution. For example, sulfonamide formation may require reacting a sulfonyl chloride intermediate with oxolane-methylamine under basic conditions (e.g., triethylamine in dichloromethane). Reaction optimization includes adjusting solvent polarity (e.g., DMF vs. DCM), temperature (0–25°C), and stoichiometry to improve yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystalline) provides definitive bond-length and angle data, as demonstrated for structurally analogous sulfonamides .

Q. What analytical techniques are suitable for quantifying this compound in environmental or biological matrices?

- Methodology : Solid-phase extraction (SPE) using Oasis HLB cartridges followed by LC-MS/MS is effective for trace analysis. For example, method development should include spike-and-recovery tests to assess matrix effects and internal standards (e.g., deuterated analogs) to correct for ion suppression .

Advanced Research Questions

Q. How does the electronic configuration of the sulfonamide group influence binding interactions with biological targets?

- Methodology : Computational studies (DFT, molecular docking) can model electrostatic potential surfaces and H-bonding interactions. Compare with analogs lacking ethoxy/methyl groups to isolate substituent effects. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Replicate studies using standardized protocols (e.g., NIH/3T3 vs. HEK293 cells) and orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability) clarify mechanisms. Meta-analysis of dose-response curves and Hill slopes identifies outliers .

Q. How can environmental fate studies be designed to assess the persistence of this compound in aquatic systems?

- Methodology : Simulate degradation using OECD 308 guidelines: incubate in water-sediment systems under controlled light/temperature. Monitor via LC-HRMS for parent compound and transformation products (TPs). Use QSAR models to predict hydrolysis rates and prioritize TPs for toxicity testing .

Q. What strategies mitigate challenges in crystallizing this sulfonamide for X-ray studies?

- Methodology : Screen solvents (e.g., ethanol/water mixtures) and employ vapor diffusion techniques. Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice packing. For recalcitrant cases, use powder XRD paired with Rietveld refinement to infer crystal parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.